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Compound of Interest

Compound Name: Tributyrin

Cat. No.: B1683025

An In-depth Guide for Researchers and Drug Development Professionals

Tributyrin, a triglyceride and prodrug of butyrate, has garnered significant interest for its
potential therapeutic applications. Butyrate, a short-chain fatty acid, is a key energy source for
colonocytes and a potent histone deacetylase (HDAC) inhibitor, implicating it in various cellular
processes including proliferation, differentiation, and apoptosis. Direct administration of
butyrate is challenging due to its unpleasant odor and rapid metabolism. Tributyrin offers a
more palatable and stable oral delivery form, designed to release butyrate in a sustained
manner. This technical guide synthesizes the available data from preliminary human clinical
trials of tributyrin, focusing on quantitative outcomes, experimental designs, and elucidated
mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from published and ongoing
preliminary human clinical trials of tributyrin.

Table 1: Pharmacokinetics of Tributyrin in Human
Clinical Trials

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1683025?utm_src=pdf-interest
https://www.benchchem.com/product/b1683025?utm_src=pdf-body
https://www.benchchem.com/product/b1683025?utm_src=pdf-body
https://www.benchchem.com/product/b1683025?utm_src=pdf-body
https://www.benchchem.com/product/b1683025?utm_src=pdf-body
https://www.benchchem.com/product/b1683025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Study
Population

Dosage Tmax (hours) Cmax (mM)

Key Findings
& Citations

Patients with

solid tumors

50 to 400
mg/kg/day (once  0.25-3 0-0.45
daily)

Peak plasma
butyrate
concentrations
increased with
dose but did not
increase in three
patients who
underwent dose
escalation.
Butyrate
disappeared
from plasma by 5

hours post-dose.

[1](2]

Patients with
advanced solid

tumors

150 to 200 mg/kg
(three times Not specified Median: 0.052
daily)

Three times daily
dosing was well
tolerated and
achieved
butyrate levels
associated with
in vitro activity.[3]

[4]

Healthy Men

786 mg (single ] 0.91+£1.65
51.5+£21.7 min
dose) pg/mL

Tributyrin
showed lower
bioavailability
and a slower
systemic
appearance
compared to
sodium butyrate
and lysine
butyrate.[5]
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Table 2: Dosing and Administration in Human Clinical

nephrolithiasis

Trials
Study . Administration .
. Condition Dosage Study Duration
Population Schedule
Orally, once daily
Patients with ) 50 to 400 for 3 weeks, B
) Solid Tumors Not specified
solid tumors mg/kg/day followed by a 1-
week rest.[1]
Patients with
] Advanced Solid Orally, three B
advanced solid 150 to 200 mg/kg ] Not specified
Tumors times daily.[3][4]
tumors
Individuals with ) ) Orally, one
_ _ Mild Alzheimer's
mild Alzheimer's ) 450 mg/day capsule per day. 12 weeks
_ Disease
Disease [6]
Low dose: 100
Healthy mg tributyrin; )
o General Health ) Orally, daily.[7] 3 weeks
Individuals High dose: 200
mg tributyrin
Sedentary Men General Health - Orally, daily.[8][9]
Not specified 4 weeks
and Women and Performance [10]
Individuals with a
history of calcium  Calcium Oxalate Orally, twice B
o 875 mg ) Not specified
oxalate Nephrolithiasis daily.[11]

Table 3: Adverse Events Reported in Tributyrin Clinical
Trials
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Study Population

Grade 1 & 2
Toxicities

Grade 3 Toxicities Citation

Patients with solid

tumors

Diarrhea, headache,

abdominal cramping,

nausea, anemia,
constipation,
azotemia,
lightheadedness,
fatigue, rash,
alopecia, odor,
dysphoria,

clumsiness.

Nausea, vomiting,
[1]

myalgia.

Patients with

advanced solid tumors

No dose-limiting

toxicity reported.

Not reported. [3][4]

Experimental Protocols

Phase | Study in Patients with Solid Tumors

e Objective: To determine the maximum tolerated dose, toxicity profile, and pharmacokinetics

of orally administered tributyrin in patients with solid tumors.[1]

e Methodology:

o Patient Population: 13 patients with solid tumors were enrolled.[1]

o Dosing and Administration: Patients received escalating doses of tributyrin from 50 to

400 mg/kg/day. The drug was administered orally after an overnight fast, once daily for 3

weeks, followed by a 1-week rest period. Intrapatient dose escalation was permitted in the

absence of significant toxicity.[1]

o Pharmacokinetic Analysis: Blood samples were collected to assess the time course of

butyrate in plasma on days 1 and 15 of treatment, and after any dose escalation.[1]

o Toxicity Assessment: Toxicities were graded according to standard criteria.[1]
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Study in Patients with Mild Alzheimer's Disease
(NCT06797817)

e Objective: To evaluate the effect of tributyrin on cognitive function, inflammation, and gut
microbiota in individuals with mild Alzheimer's disease.[6]

e Methodology:
o Study Design: A randomized, placebo-controlled trial.[6]

o Intervention: Participants receive one 450 mg capsule of tributyrin or a placebo daily for
12 weeks.[6]

o Outcome Measures:
» Cognitive Function: Assessed through standardized cognitive tests.[6]

= Blood Markers: Serum levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial
Fibrillary Acidic Protein (GFAP) are measured using ELISA kits. Blood samples are also
collected to measure inflammatory cytokines (IL-1[3, IL-6, TNF-q, IL-10).[6]

» Gut Microbiota: Fecal samples are collected at baseline, at the end of the 12-week
intervention, and three months after its conclusion. 16S rRNA gene sequencing is
performed to analyze the compaosition of the intestinal microbiota.[6]

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Tributyrin

Tributyrin acts as a prodrug, delivering butyrate to the systemic circulation and the
gastrointestinal tract. Butyrate's primary mechanism of action is the inhibition of histone
deacetylases (HDACS), leading to hyperacetylation of histones and subsequent changes in
gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
In the context of gut health, butyrate serves as the primary energy source for colonocytes and
has anti-inflammatory properties.
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Caption: Proposed mechanism of action of tributyrin.

Experimental Workflow for Alzheimer's Disease Clinical
Trial

The ongoing clinical trial for mild Alzheimer's disease follows a structured workflow to assess

the efficacy of tributyrin.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1683025?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683025?utm_src=pdf-body
https://www.benchchem.com/product/b1683025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Participant Recruitment
(Mild Alzheimer's Disease)

Randomization

Tributyrin Group
(450 mg/day)

( 12-Week Intervention )

aseline & 12 Weeks

Placebo Group

Assessments:
- Cognitive Function
- Blood Markers (BDNF, GFAP, Cytokines)
- Fecal Samples (Gut Microbiota)

!

3-Month Follow-up
(Fecal Sample Collection)

Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the NCT06797817 clinical trial.
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This technical guide provides a snapshot of the preliminary clinical research on tributyrin. The
available data suggests that tributyrin is generally well-tolerated and can achieve systemic
butyrate concentrations that are relevant to its proposed mechanisms of action. However, the
number of completed human trials is small, and many are in early phases or are still ongoing.
Further research is necessary to establish the clinical efficacy of tributyrin for various
indications and to optimize dosing strategies. The detailed protocols and diverse endpoints of
the ongoing trials will be crucial in elucidating the full therapeutic potential of this promising
butyrate prodrug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683025#preliminary-studies-on-tributyrin-in-human-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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